5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Overview
Description
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.32 g/mol . It is characterized by the presence of a pyridine ring substituted with an amine group at the 2-position and a piperazine ring substituted with an isopropyl group at the 4-position . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 4-isopropylpiperazine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; in polar aprotic solvents like DMF or acetonitrile, often with a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar structure but with a methyl group instead of an isopropyl group.
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: Similar structure but with an ethyl group instead of an isopropyl group.
5-(4-Propylpiperazin-1-yl)pyridin-2-amine: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity . This structural feature can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPKLZRRWLERHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866620-36-2 | |
Record name | 5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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